molecular formula C7H12O4 B086017 Ethyl hydrogen glutarate CAS No. 1070-62-8

Ethyl hydrogen glutarate

Cat. No.: B086017
CAS No.: 1070-62-8
M. Wt: 160.17 g/mol
InChI Key: MYMNBFURSYZQBR-UHFFFAOYSA-N
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Description

It is a colorless to almost colorless liquid that is slightly soluble in water but soluble in organic solvents such as ethanol and ether . This compound is commonly used in organic synthesis and various industrial applications due to its versatile chemical properties.

Preparation Methods

Ethyl hydrogen glutarate is typically synthesized through the reaction of maleic anhydride with ethanol in the presence of an acidic catalyst . The reaction conditions generally involve heating the mixture to facilitate the esterification process. Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the efficient conversion of reactants to the desired product.

Chemical Reactions Analysis

Ethyl hydrogen glutarate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl hydrogen glutarate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl hydrogen glutarate involves its interaction with specific molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to produce glutaric acid and ethanol, which can then participate in various metabolic processes. The compound’s ability to undergo esterification and hydrolysis reactions makes it a valuable tool in studying enzyme kinetics and metabolic pathways.

Comparison with Similar Compounds

Ethyl hydrogen glutarate is similar to other glutarate esters, such as diethyl glutarate and dimethyl glutarate. its unique properties, such as its ability to undergo selective hydrolysis and esterification reactions, make it distinct. Similar compounds include:

This compound’s unique combination of solubility, reactivity, and versatility makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

5-ethoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-2-11-7(10)5-3-4-6(8)9/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMNBFURSYZQBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20147865
Record name Ethyl hydrogen glutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070-62-8
Record name Monoethyl glutarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl hydrogen glutarate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl hydrogen glutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl hydrogen glutarate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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